Kmg-301AM (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KMG-301AM (trifluoroacetate) is the acetoxy methyl esterified form of KMG-301. It is a magnesium ion-selective fluorescent probe that accumulates in mitochondria and is hydrolyzed to KMG-301. This compound is particularly useful for visualizing magnesium ion dynamics in mitochondria within intact cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
KMG-301AM (trifluoroacetate) is synthesized by esterifying KMG-301 with acetoxy methyl groups. The reaction involves the use of trifluoroacetic acid as a catalyst to facilitate the esterification process. The compound is then purified through various chromatographic techniques to achieve a high purity level .
Industrial Production Methods
Industrial production of KMG-301AM (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
KMG-301AM (trifluoroacetate) primarily undergoes hydrolysis reactions. Upon entering the mitochondria, the acetoxy methyl ester groups are hydrolyzed to release KMG-301, which then functions as a magnesium ion-selective fluorescent probe .
Common Reagents and Conditions
Hydrolysis: The hydrolysis of KMG-301AM (trifluoroacetate) is facilitated by esterases present in the cellular environment.
Major Products Formed
The major product formed from the hydrolysis of KMG-301AM (trifluoroacetate) is KMG-301, which is the active magnesium ion-selective fluorescent probe .
Scientific Research Applications
KMG-301AM (trifluoroacetate) has a wide range of scientific research applications:
Chemistry: It is used to study magnesium ion dynamics in various chemical reactions and processes.
Biology: The compound is employed to visualize and measure magnesium ion concentrations in mitochondria, providing insights into cellular magnesium ion regulation and transport.
Mechanism of Action
KMG-301AM (trifluoroacetate) exerts its effects by accumulating in the mitochondria and undergoing hydrolysis to release KMG-301. KMG-301 selectively binds to magnesium ions, resulting in a change in its fluorescence properties. This allows for the visualization and measurement of magnesium ion concentrations within the mitochondria. The molecular targets involved in this process are the magnesium ions and the mitochondrial membrane .
Comparison with Similar Compounds
Similar Compounds
Mag-Fura-2: A ratiometric magnesium ion indicator used in various biological studies.
Magnesium Green: A fluorescent dye used for detecting magnesium ions in live cells.
Uniqueness of KMG-301AM (trifluoroacetate)
KMG-301AM (trifluoroacetate) is unique in its ability to selectively accumulate in mitochondria and provide specific insights into mitochondrial magnesium ion dynamics. Unlike other probes, it does not permeate the mitochondrial membrane, ensuring accurate measurements of mitochondrial magnesium ion concentrations .
Properties
Molecular Formula |
C32H28F3N3O8 |
---|---|
Molecular Weight |
639.6 g/mol |
IUPAC Name |
[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C30H28N3O6.C2HF3O2/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28;3-2(4,5)1(6)7/h6-16H,17H2,1-5H3;(H,6,7)/q+1;/p-1 |
InChI Key |
NMFWYDTXAWHNRE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.